molecular formula C17H13NO2S B11725611 3-(Furan-2-yl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one

3-(Furan-2-yl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one

Cat. No.: B11725611
M. Wt: 295.4 g/mol
InChI Key: WGEPQSRTLAXIRV-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one is a synthetic organic compound that features a furan ring, a thiazole ring, and a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one typically involves the condensation of furan-2-carbaldehyde with 4-methyl-2-phenyl-1,3-thiazol-5-yl)acetone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction of the propenone moiety can yield the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic systems.

Biology

Medicine

In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial growth by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Furan-2-yl)-1-(2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one
  • 3-(Furan-2-yl)-1-(4-methyl-1,3-thiazol-5-yl)prop-2-en-1-one
  • 3-(Furan-2-yl)-1-(4-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one

Uniqueness

The presence of the 4-methyl group on the thiazole ring and the specific arrangement of the furan and thiazole rings in 3-(Furan-2-yl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one may confer unique chemical and biological properties compared to its analogs. These differences could affect its reactivity, stability, and interaction with biological targets.

Properties

Molecular Formula

C17H13NO2S

Molecular Weight

295.4 g/mol

IUPAC Name

3-(furan-2-yl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one

InChI

InChI=1S/C17H13NO2S/c1-12-16(15(19)10-9-14-8-5-11-20-14)21-17(18-12)13-6-3-2-4-7-13/h2-11H,1H3

InChI Key

WGEPQSRTLAXIRV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)C=CC3=CC=CO3

Origin of Product

United States

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